Pyrrolidinium is a quaternary ammonium ion derived from pyrrolidine, characterized by the chemical formula and commonly represented as . This ion is formed by the protonation of the nitrogen atom in pyrrolidine, a five-membered saturated heterocyclic compound. Pyrrolidinium plays a significant role in various applications, particularly in the field of ionic liquids and as a component in organic synthesis. Its unique properties, such as low volatility and high thermal stability, make it an attractive subject for research and industrial applications .
Pyrrolidinium derivatives exhibit various biological activities. Some studies suggest that certain pyrrolidinium ionic liquids possess antimicrobial properties, making them candidates for use in pharmaceuticals and disinfectants. Additionally, their ability to form stable complexes with biomolecules may enhance drug delivery systems and therapeutic efficacy .
Pyrrolidinium can be synthesized through several methods:
Research into the interactions of pyrrolidinium compounds with other substances reveals important insights into their behavior:
Pyrrolidinium shares similarities with several other compounds, particularly within the class of cyclic amines and quaternary ammonium ions. Here are some comparable compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Piperidinium | Six-membered ring | Higher basicity than pyrrolidinium |
| Morpholinium | Six-membered ring | Exhibits different solubility profiles |
| Quinolinum | Aromatic structure | Has distinct electronic properties |
| Tetraethylammonium | Quaternary ammonium | Commonly used as a phase-transfer catalyst |
Pyrrolidinium's uniqueness lies in its specific five-membered ring structure combined with its quaternary ammonium character. This configuration contributes to its distinctive physical properties, such as lower volatility compared to larger cyclic amines and enhanced stability under various conditions. Its role as a precursor for ionic liquids further sets it apart from similar compounds .
Pyrrolidinium is a cyclic cation with the molecular formula C₄H₁₀N⁺ and a molecular weight of 72.13 grams per mole [15]. The compound represents the protonated form of pyrrolidine, making it a saturated five-membered heterocyclic cation containing one nitrogen atom within the ring structure [15]. The pyrrolidinium cation maintains the essential structural characteristics of its parent compound while bearing a positive charge on the nitrogen atom [1].
The molecular geometry of pyrrolidinium features four carbon atoms arranged in a five-membered ring with one nitrogen atom [15]. All carbon atoms within the ring exhibit sp³ hybridization, creating a tetrahedral arrangement around each carbon center [23]. The nitrogen atom also demonstrates sp³ hybridization, with the positive charge resulting from the protonation of the lone pair of electrons originally present in the neutral pyrrolidine molecule [23] [25].
The bond lengths and angles within the pyrrolidinium structure reflect typical values for saturated cyclic amines [17]. The carbon-carbon bond lengths range approximately 1.52-1.54 Å, while the carbon-nitrogen bonds are slightly shorter at approximately 1.47-1.49 Å [17]. The internal bond angles deviate from the ideal tetrahedral angle of 109.5° due to the constraints imposed by the five-membered ring structure, typically ranging from 102° to 106° [17].
The melting points of pyrrolidinium salts vary significantly depending on the associated anion [4] [8]. Protic ionic liquids containing pyrrolidinium cations generally remain liquid at ambient conditions, with glass transition temperatures typically observed below room temperature [8]. The thermal behavior of these compounds reflects the influence of intermolecular interactions and the specific anionic components present in the structure [4] [8].
| Property | Value | Temperature Range (K) | Reference |
|---|---|---|---|
| Density (pyrrolidinium ionic liquids) | 1.35-1.45 g/cm³ | 293.15-393.15 | [9] [10] |
| Viscosity (protic ionic liquids) | 18-24 cP | 298.15 | [4] [37] |
| Temperature dependence | Non-Arrhenius behavior | 283.15-353.15 | [37] |
The density of pyrrolidinium-based ionic liquids demonstrates a consistent decrease with increasing temperature, following typical liquid behavior [9] [10]. Experimental measurements reveal density values ranging from approximately 1.35 to 1.45 grams per cubic centimeter across the temperature range of 293.15 to 393.15 K [9] [10]. These values represent significantly higher densities compared to conventional organic solvents, reflecting the ionic nature of these compounds [10].
Viscosity measurements of pyrrolidinium-based systems reveal complex temperature-dependent behavior [37] [39]. Protic ionic liquids containing pyrrolidinium cations exhibit viscosities in the range of 18-24 centipoise at 298.15 K [4] [37]. The temperature dependence of viscosity follows a non-Arrhenius relationship, requiring the Vogel-Tamman-Fulcher equation for accurate description [37]. At elevated pressures, particularly in the presence of compressed carbon dioxide, the viscosity of pyrrolidinium ionic liquids decreases dramatically, with the most significant changes occurring at pressures up to 7 megapascals [39].
Pyrrolidinium compounds demonstrate exceptional solubility characteristics, particularly in aqueous systems [1] [3]. The pyrrolidinium cation exhibits infinite miscibility with water, reflecting its ionic nature and the ability to form strong hydrogen bonding interactions [1] [23]. This high water solubility stems from the cationic charge and the polar character of the nitrogen-containing ring structure [3].
The solubility extends to numerous organic solvents, including alcohols, ethers, and chlorinated compounds [23] [26]. Pyrrolidinium-based ionic liquids show compatibility with a wide range of solvents, making them valuable for various applications requiring high solvation capacity [4] [6]. The pH of aqueous pyrrolidinium solutions typically ranges around 12.9 for concentrated solutions, reflecting the basic character inherited from the parent pyrrolidine compound [7] [26].
The electronic structure of pyrrolidinium reflects its cationic nature and the sp³ hybridization of the constituent atoms [19]. The positive charge localizes primarily on the nitrogen atom, which results from the protonation process that converts neutral pyrrolidine to the pyrrolidinium cation [15] [25]. This charge distribution influences the electronic properties and reactivity patterns of the compound [19].
Density functional theory calculations reveal that the electronic structure of pyrrolidinium-based systems shows distinct characteristics compared to aromatic cations [19]. The highest occupied molecular orbitals primarily involve nitrogen-centered electrons, while the lowest unoccupied molecular orbitals distribute across the carbon framework [19]. This electronic arrangement contributes to the observed chemical stability and the distinctive electrochemical properties of pyrrolidinium ionic liquids [4] [6].
The electronic properties also manifest in the optical characteristics of pyrrolidinium compounds [19]. Ultraviolet-visible spectroscopy studies indicate narrow band gaps in the range of 2.12-2.19 electronvolts for certain pyrrolidinium-based materials, suggesting semiconducting behavior under specific conditions [19]. These electronic properties make pyrrolidinium compounds potentially valuable for optoelectronic applications [19].
The pyrrolidinium ring adopts a characteristic envelope conformation, designated as EN1, which represents the most stable and commonly observed structural arrangement [16] [18] [29]. In this conformation, the nitrogen atom occupies the flap position, displaced from the mean plane formed by the four carbon atoms [16] [18] [22]. Crystallographic studies consistently report nitrogen atom displacements ranging from 0.564 to 0.592 Ångströms from the carbon plane [16] [18] [22].
| Conformational Parameter | Value Range | Units | Description |
|---|---|---|---|
| Nitrogen displacement | 0.564-0.592 | Å | Distance from carbon plane |
| Puckering parameter q₂ | 0.350-0.443 | Å | Amplitude of ring puckering |
| Phase angle φ₂ | 180.0-202.4 | degrees | Orientation of puckering |
The envelope conformation can be quantitatively described using puckering parameters developed by Cremer and Pople [16] [29]. The puckering amplitude q₂ typically ranges from 0.350 to 0.443 Ångströms, with phase angles φ₂ near 180 degrees, confirming the EN1 designation [16] [29] [30]. This conformational preference results from the optimal balance between angle strain and torsional strain within the five-membered ring system [29].
The conformational landscape of pyrrolidinium involves pseudorotational motion, a characteristic feature of five-membered ring systems [32] [35] [36]. Experimental and theoretical studies reveal an energy barrier for pseudorotation ranging from 220 to 300 calories per mole [32] [36]. This relatively low barrier allows for facile interconversion between different ring conformations at ambient temperatures [32] [35].
Two primary conformational states exist: the equatorial conformer, which represents the ground state, and the axial conformer, lying 17-29 wavenumbers higher in energy [12] [32]. The energy difference between these conformers, while small, influences the dynamic behavior and physical properties of pyrrolidinium compounds [12] [32]. Under elevated pressure conditions, the conformational equilibrium can shift, leading to increased population of the higher-energy axial conformer [35].
The conformational dynamics play a crucial role in determining macroscopic properties [12]. Nuclear magnetic resonance studies reveal temperature-dependent conformational exchange processes, with correlation times that vary significantly with thermal conditions [19]. These dynamic processes contribute to the unusual thermal anomalies observed in the heat capacity of pyrrolidinium-containing systems [36].
| Compound | pKa Value | Solvent | Temperature (°C) |
|---|---|---|---|
| Pyrrolidine conjugate acid | 11.27 | Water | 25 |
| Pyrrolidine conjugate acid | 19.56 | Acetonitrile | 25 |
| Pyrrolidine (parent) | ~35 | Water | 25 |
The acid-base properties of pyrrolidinium center on its role as the conjugate acid of pyrrolidine [1] [23] [24]. The pyrrolidinium cation exhibits a pKa value of 11.27 in aqueous solution at 25°C, indicating moderate acidity relative to other protonated amines [1] [3] [23]. This value reflects the stability of the conjugate base (pyrrolidine) and the strength of the nitrogen-hydrogen bond in the cationic form [24] [25].
Solvent effects significantly influence the observed pKa values [2] [24]. In acetonitrile solution, the pKa of the pyrrolidinium cation increases to 19.56, demonstrating the profound impact of medium polarity and hydrogen bonding capacity on acid-base equilibria [1] [2]. This solvent dependence proves crucial for understanding the behavior of pyrrolidinium compounds in various chemical environments [2] [24].
The pyrrolidinium-pyrrolidine conjugate acid-base pair represents a fundamental example of nitrogen-centered acid-base chemistry [24] [25]. The protonation of pyrrolidine occurs readily due to the availability of the lone pair of electrons on the nitrogen atom [23] [25]. The resulting pyrrolidinium cation maintains the cyclic structure while acquiring a positive charge, fundamentally altering its chemical and physical properties [15] [25].
The basicity of pyrrolidine, quantified by the pKaH value of 11.27, places it among the stronger organic bases [25] [27]. This high basicity results from the sp³ hybridization of the nitrogen atom and the cyclic constraint that concentrates electron density [24] [25]. Comparative studies with other cyclic amines reveal that pyrrolidine exhibits greater basicity than pyrrole but less than saturated acyclic amines [24] [25].
The acid-base equilibrium influences numerous properties of pyrrolidinium systems [3] [4]. In aqueous solutions, the pH typically ranges around 12.9 for concentrated pyrrolidinium salt solutions, reflecting the basic nature of the system [7] [26]. This alkaline character affects solubility, reactivity, and compatibility with other chemical species [3] [4].
| Temperature (K) | Isothermal Compressibility (×10⁻¹⁰ Pa⁻¹) | Pressure Range (MPa) |
|---|---|---|
| 293.15 | 4.31-5.77 | 0.10-35.00 |
| 323.15 | 4.85-6.26 | 0.10-35.00 |
| 393.15 | 7.26-7.54 | 0.10-35.00 |
The isothermal compressibility of pyrrolidinium-based ionic liquids demonstrates systematic variation with temperature and pressure [9] [10] [13]. Experimental measurements reveal values ranging from 4.31 to 7.54 × 10⁻¹⁰ pascals⁻¹ across the temperature range of 293.15 to 393.15 K [9] [10]. These values indicate that pyrrolidinium ionic liquids are moderately compressible, with compressibility increasing at higher temperatures [10] [13].
The pressure dependence of isothermal compressibility shows a consistent decrease with increasing pressure [9] [10]. At the maximum investigated pressure of 35 megapascals, compressibility values decrease by approximately 40% compared to atmospheric pressure conditions [10]. This behavior reflects the typical response of ionic liquids to external pressure, where intermolecular forces resist further compression at elevated pressures [9] [10].
The isobaric expansivity of pyrrolidinium ionic liquids ranges from 6.01 to 7.05 × 10⁻⁴ K⁻¹ over the temperature range of 293.15 to 393.15 K [9] [10] [13]. These values represent relatively modest thermal expansion compared to conventional organic liquids, reflecting the strong intermolecular interactions present in ionic systems [10] [11]. The temperature dependence of isobaric expansivity shows gradual variation, with slight increases observed at higher temperatures [9] [10].
Pressure effects on isobaric expansivity prove significant, with values decreasing by approximately 20% as pressure increases from atmospheric to 35 megapascals [10]. This pressure dependence reflects the increasing constraint on molecular motion as intermolecular distances decrease under compression [9] [10]. The alkyl chain length of pyrrolidinium cations influences expansivity values, with longer chains generally producing higher thermal expansion coefficients [10] [13].
The thermal pressure coefficient of pyrrolidinium ionic liquids exhibits complex temperature and pressure dependencies [9] [10]. Experimental studies reveal that this coefficient decreases with increasing temperature while showing slight increases with elevated pressure [9] [10]. The relationship between isobaric expansivity and isothermal compressibility, expressed through the thermal pressure coefficient, provides insights into the thermodynamic consistency of these systems [10] [13].